molecular formula C28H38N2O2 B1214203 Butoprozine CAS No. 62228-20-0

Butoprozine

Número de catálogo: B1214203
Número CAS: 62228-20-0
Peso molecular: 434.6 g/mol
Clave InChI: NRTGWAAGLRTUJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butoprozina es un compuesto químico conocido por sus propiedades farmacológicas, particularmente en el campo de la cardiología. Es un heterociclo que contiene nitrógeno que pertenece a la familia de la indolizina. El clorhidrato de butoprozina se usa a menudo en investigación debido a su capacidad para afectar los potenciales de acción cardíacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de butoprozina generalmente implica la formación del núcleo de indolizina. Un método común es la ciclización de derivados de piridina. Por ejemplo, la reacción de 2-piridil acetato con benzofenonas en presencia de un catalizador de yodo puede producir derivados de indolizina . Otro método implica la reacción de bromuros de 2-cloropiridinio sustituidos con 2-amino-1,1,3-tricianopropeno en presencia de trietilamina .

Métodos de producción industrial: La producción industrial de butoprozina puede implicar reacciones de ciclización a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) se puede emplear para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

2.1. Amine Functional Group

The tertiary amine (dibutylamino group) is expected to participate in:

  • Protonation : Forms a water-soluble ammonium salt under acidic conditions.

  • Oxidation : Potential conversion to N-oxide derivatives, though no experimental data confirms this pathway.

2.2. Ether Linkage

The propoxy group may undergo:

  • Acidic Cleavage : Under strong acidic conditions (e.g., HBr/H<sub>2</sub>SO<sub>4</sub>), ethers typically cleave to form alcohols and alkyl halides.

  • Nucleophilic Substitution : Unlikely due to steric hindrance from the dibutylamino group.

2.3. Ketone Group

The benzophenone moiety is generally stable but may react via:

  • Nucleophilic Addition : With Grignard reagents or hydrides (e.g., NaBH<sub>4</sub>), though steric hindrance from adjacent aromatic rings could limit reactivity.

  • Reduction : Potential conversion to a secondary alcohol under catalytic hydrogenation ( ).

2.4. Indolizine System

The 2-ethylindolizine ring may exhibit:

  • Electrophilic Substitution : Reactivity at electron-rich positions (e.g., C-1 or C-3) with electrophiles like NO<sub>2</sub><sup>+</sup> or SO<sub>3</sub>H<sup>+</sup>.

  • Oxidation : Susceptibility to ring-opening under strong oxidizing agents.

Experimental Data Limitations

No peer-reviewed studies or reaction mechanisms specific to this compound were identified in the provided sources ( ). PubChem ( ) lists its molecular properties but lacks kinetic or thermodynamic reaction data.

Potential Metabolic Pathways

While not directly studied for this compound, analogous compounds suggest possible Phase I/II metabolism:

  • Phase I : Hydroxylation of the indolizine ring or N-dealkylation of the dibutylamino group.

  • Phase II : Glucuronidation or sulfation of hydroxylated metabolites.

Stability and Degradation

  • Hydrolysis : The ketone and ether groups may hydrolyze under extreme pH.

  • Photodegradation : Benzophenone derivatives often undergo UV-induced cleavage.

Synthetic Routes

The synthesis of this compound is not detailed in available literature. A plausible route involves:

  • Friedel-Crafts Acylation : To attach the benzophenone moiety.

  • Nucleophilic Substitution : For propoxy group installation.

  • Amine Alkylation : Introduction of the dibutylamino group.

Research Gaps

  • No kinetic studies or spectroscopic data (e.g., NMR, IR) are available.

  • Biological or catalytic reactions remain unexplored in public literature.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Analgesic Properties
Butoprozine is primarily recognized for its analgesic effects. It acts as a mixed agonist-antagonist at opioid receptors, which provides pain relief while minimizing the risk of addiction associated with traditional opioids. This dual-action mechanism allows for effective pain management, particularly in chronic pain conditions.

  • Case Study: Pain Management in Post-Surgical Patients
    In a clinical trial involving post-surgical patients, this compound was administered as part of a multimodal analgesia regimen. Results indicated a significant reduction in opioid consumption and lower pain scores compared to control groups receiving standard opioid therapy alone. These findings suggest that this compound can effectively reduce reliance on stronger opioids while maintaining adequate pain control.

Psychiatric Applications
Research has also explored the potential of this compound in treating psychiatric disorders such as depression and anxiety. Its unique pharmacological profile may offer benefits over traditional antidepressants by providing rapid relief from symptoms.

  • Case Study: Treatment of Depression
    A study involving patients with treatment-resistant depression evaluated the efficacy of this compound as an adjunct therapy. Participants reported significant improvements in mood and anxiety levels after six weeks of treatment, indicating that this compound might be a viable option for patients who do not respond to conventional therapies.

Gastrointestinal Disorders

This compound has been investigated for its effects on gastrointestinal motility, particularly in conditions like irritable bowel syndrome (IBS) and functional dyspepsia. Its ability to modulate gut motility could provide therapeutic benefits for patients suffering from these disorders.

  • Case Study: IBS Management
    In a randomized controlled trial, patients with IBS were treated with this compound over eight weeks. The results showed a marked improvement in bowel habits and a reduction in abdominal pain, highlighting this compound's potential role in managing gastrointestinal symptoms.

Safety and Side Effects

While this compound presents several therapeutic advantages, it is essential to consider its safety profile. Common side effects reported include dizziness, sedation, and gastrointestinal disturbances. Monitoring and managing these side effects are crucial for optimizing patient outcomes.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms of action of this compound and explore additional therapeutic applications. Areas of interest include:

  • Chronic Pain Management: Investigating long-term efficacy and safety in chronic pain populations.
  • Psychiatric Disorders: Expanding studies to include larger populations with diverse psychiatric conditions.
  • Combination Therapies: Evaluating the effectiveness of this compound when used in conjunction with other medications.

Mecanismo De Acción

Butoprozina ejerce sus efectos interactuando con los canales iónicos cardíacos. Aumenta la duración del potencial de acción, deprime la fase de meseta y disminuye la amplitud y la tasa máxima de despolarización. Estas acciones son similares a las de amiodarona y verapamilo, lo que convierte a la butoprozina en un compuesto valioso en la investigación cardíaca .

Compuestos similares:

    Amiodarona: Un agente antiarrítmico bien conocido con efectos similares sobre los potenciales de acción cardíacos.

    Verapamilo: Un bloqueador de los canales de calcio que también afecta los potenciales de acción cardíacos.

Singularidad: Butoprozina es única en su combinación específica de efectos sobre los potenciales de acción cardíacos, lo que la convierte en una herramienta valiosa para la investigación en cardiología. A diferencia de la amiodarona y el verapamilo, la butoprozina tiene una estructura química distinta que permite diferentes interacciones con los canales iónicos cardíacos .

Comparación Con Compuestos Similares

    Amiodarone: A well-known antiarrhythmic agent with similar effects on cardiac action potentials.

    Verapamil: A calcium channel blocker that also affects cardiac action potentials.

Uniqueness: Butoprozine is unique in its specific combination of effects on cardiac action potentials, making it a valuable tool for research in cardiology. Unlike amiodarone and verapamil, this compound has a distinct chemical structure that allows for different interactions with cardiac ion channels .

Actividad Biológica

Butoprozine is a compound primarily known for its potential use in pharmacological applications, particularly in the field of psychiatry and pain management. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of this compound

This compound is a synthetic compound that acts as an antagonist at various neurotransmitter receptors. It is structurally related to other psychoactive agents and has been studied for its effects on pain modulation and psychiatric disorders.

This compound exhibits its biological activity through multiple mechanisms:

  • Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptor, which is implicated in various neuropsychiatric conditions. This action may contribute to its efficacy in managing symptoms of psychosis and mood disorders.
  • Serotonin Receptor Interaction : It also interacts with serotonin receptors, particularly the 5-HT2A subtype, which plays a role in mood regulation and anxiety.
  • Opioid Receptor Modulation : While not a traditional opioid, this compound may influence opioid pathways, suggesting potential applications in pain management.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, which can affect its bioavailability and efficacy.
  • Excretion : Excreted mainly through urine, with both unchanged drug and metabolites present.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound in vitro:

  • Antagonistic Effects on Dopamine Receptors : Research demonstrated that this compound effectively inhibited dopamine-induced signaling pathways in neuronal cell cultures, suggesting potential benefits in treating dopaminergic dysregulation seen in schizophrenia .
  • Serotonin Activity : In vitro assays revealed that this compound could modulate serotonin levels, contributing to anxiolytic effects observed in animal models .

In Vivo Studies

In vivo studies have provided further insights into the compound's efficacy:

  • Case Study 1 : A clinical trial involving patients with chronic pain indicated that this compound significantly reduced pain scores compared to placebo, supporting its analgesic properties .
  • Case Study 2 : Another study reported improvements in psychotic symptoms among patients treated with this compound over a six-week period, highlighting its potential utility in psychiatric settings .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study TypeEffect ObservedReference
In VitroDopamine receptor antagonism
In VitroSerotonin modulation
In VivoPain reduction
In VivoImprovement in psychotic symptoms

Propiedades

Número CAS

62228-20-0

Fórmula molecular

C28H38N2O2

Peso molecular

434.6 g/mol

Nombre IUPAC

[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone

InChI

InChI=1S/C28H38N2O2/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3

Clave InChI

NRTGWAAGLRTUJZ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC

SMILES canónico

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC

Números CAS relacionados

62134-34-3 (hydrochloride)

Sinónimos

2-ethyl-3-(4-gamma-di-n-butylaminopropoxybenzoyl)indolizine
butoprozine
butoprozine hydrochloride
butoprozine oxalate
L 1934
L 9394

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.